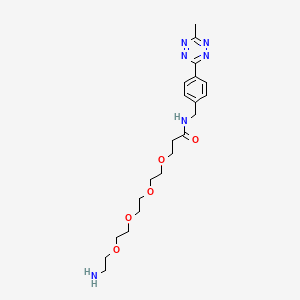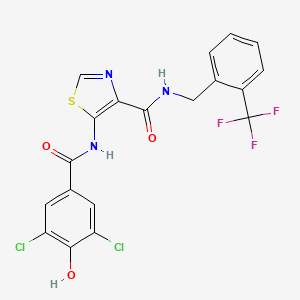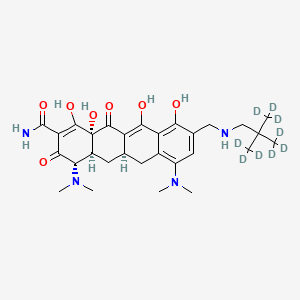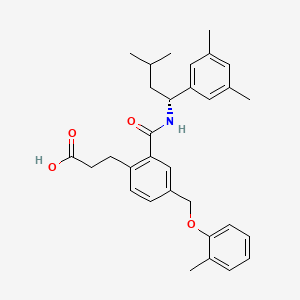
EP3 antagonist 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EP3 antagonist 6 is a potent and selective antagonist of the prostaglandin E2 receptor 3 (EP3 receptor). This compound has shown significant potential in various scientific research fields, particularly in the study of prostaglandin-mediated physiological and pathological processes. This compound is known for its ability to inhibit prostaglandin E2-induced uterine contractions in pregnant rats .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EP3 antagonist 6 involves the preparation of 3-(2-aminocarbonylphenyl)propanoic acid analogs. The synthetic route includes several steps, such as the formation of intermediate compounds through various chemical reactions, including amide bond formation and cyclization . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
化学反应分析
Types of Reactions
EP3 antagonist 6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
EP3 antagonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of prostaglandin-mediated reactions and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of EP3 receptors in various biological processes, such as inflammation, fever, and cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting prostaglandin receptors.
作用机制
EP3 antagonist 6 exerts its effects by selectively binding to the EP3 receptor, thereby inhibiting the action of prostaglandin E2. This inhibition leads to a decrease in intracellular calcium levels and cyclic adenosine monophosphate (cAMP) production, which in turn affects various cellular processes such as inflammation, smooth muscle contraction, and cell proliferation .
相似化合物的比较
EP3 antagonist 6 is unique in its high selectivity and potency for the EP3 receptor. Similar compounds include:
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Conclusion
This compound is a valuable compound in scientific research, offering insights into the role of prostaglandin E2 and its receptors in various physiological and pathological processes. Its unique properties and wide range of applications make it a significant tool in the fields of chemistry, biology, medicine, and industry.
属性
分子式 |
C31H37NO4 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC 名称 |
3-[2-[[(1R)-1-(3,5-dimethylphenyl)-3-methylbutyl]carbamoyl]-4-[(2-methylphenoxy)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C31H37NO4/c1-20(2)14-28(26-16-21(3)15-22(4)17-26)32-31(35)27-18-24(10-11-25(27)12-13-30(33)34)19-36-29-9-7-6-8-23(29)5/h6-11,15-18,20,28H,12-14,19H2,1-5H3,(H,32,35)(H,33,34)/t28-/m1/s1 |
InChI 键 |
PUQCPIMXFYPCIE-MUUNZHRXSA-N |
手性 SMILES |
CC1=CC=CC=C1OCC2=CC(=C(C=C2)CCC(=O)O)C(=O)N[C@H](CC(C)C)C3=CC(=CC(=C3)C)C |
规范 SMILES |
CC1=CC=CC=C1OCC2=CC(=C(C=C2)CCC(=O)O)C(=O)NC(CC(C)C)C3=CC(=CC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


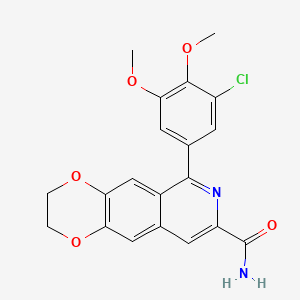
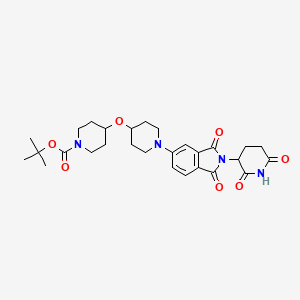
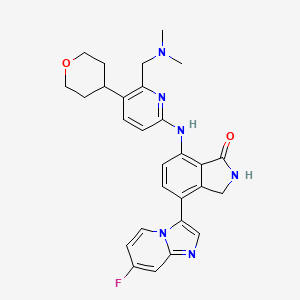

![disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B12377983.png)
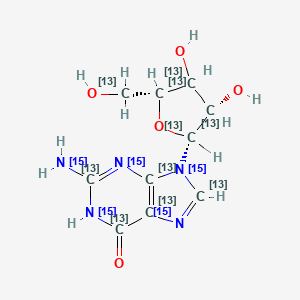
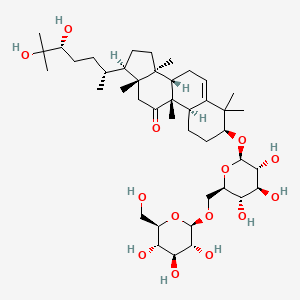
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)

